Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring, a carboxylate ester group, and a propynyl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Mechanism of Action
Target of Action
The primary targets of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate are currently unknown. The compound is structurally similar to 1-(prop-1-en-2-yl)cyclohex-1-ene
Mode of Action
Compounds with similar structures have been shown to have antiparkinsonian effects .
Result of Action
Related compounds have shown antiparkinsonian effects in vivo on a mouse model with mptp neurotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst. The reaction is typically carried out in toluene with 50% sodium hydroxide . The mixture is stirred vigorously at room temperature, and the product is isolated through recrystallization from diisopropyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of phase-transfer catalysis and the use of propargyl bromide as a reagent suggest that similar conditions could be scaled up for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.
Substitution: The propynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful for modifying biomolecules or creating new bioactive compounds.
Industry: Used in the synthesis of advanced materials and intermediates for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar structure but with an indole ring instead of a cyclohexene ring.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure but with a different position of the propynyl group.
1-(prop-1-en-2-yl)cyclohex-1-ene: Similar structure but lacks the carboxylate ester group.
Uniqueness
Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring, a carboxylate ester group, and a propynyl substituent. This combination provides a distinct reactivity profile and makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNCAFIBJIDVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC=CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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